Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate

UV-curable coatings Reactive diluent Formulation viscosity

IBOA delivers a unique combination of low viscosity (7.5 mPa·s), high homopolymer Tg (~94–100°C), and ultra-low polymerization shrinkage (8.24%) that generic monofunctional acrylates—including IBOMA and BOA—cannot replicate. Its rigid exo-isobornyl bicyclic structure imparts superior hardness, adhesion to polypropylene and metal, and long-term weatherability. Ideal for high-solids low-VOC UV/EB coatings, precision 3D printing resins (SLA/DLP) requiring dimensional accuracy, and protective hard coats. Bio-based grade available with 76% bio-renewable carbon per ASTM D6866, enabling eco-label certification without performance compromise.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 5888-33-5
Cat. No. B1194369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
CAS5888-33-5
Synonymsisobornyl acrylate
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)C=C)C)C
InChIInChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1
InChIKeyPSGCQDPCAWOCSH-BOURZNODSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Acrylate (Isobornyl Acrylate) CAS 5888-33-5: Procurement and Differentiation Guide


Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate, universally known as isobornyl acrylate (IBOA), is a monofunctional acrylate monomer characterized by a rigid bicyclic isobornyl moiety [1]. This monomer is a clear, low-viscosity liquid (5–10 mPa·s at 25°C) with a density of approximately 0.986 g/mL at 25°C . IBOA is distinguished by its high glass transition temperature (Tg) homopolymer (~94–100°C) and is primarily utilized as a reactive diluent in UV/EB-curable coatings, inks, adhesives, and 3D printing resins [2][3]. Its unique steric structure imparts a specific balance of high hardness, low polymerization shrinkage, and good weatherability, making it a strategic choice over other monofunctional acrylates for demanding applications [4].

Why Generic Substitution Fails: The Unique Performance Signature of Isobornyl Acrylate (CAS 5888-33-5)


Substituting isobornyl acrylate (IBOA) with a generic monofunctional acrylate—even a close structural analog like isobornyl methacrylate (IBOMA) or bornyl acrylate (BOA)—is not straightforward and often leads to significant performance deviations. IBOA occupies a distinct performance niche, offering a unique combination of low viscosity, high glass transition temperature (Tg), and low polymerization shrinkage that is not replicated by its peers [1][2]. The stereochemistry of the exo-isobornyl group directly influences key material properties, including thermal decomposition pathways and polymer network architecture [3]. The following quantitative evidence demonstrates precisely where IBOA differentiates itself, providing a clear scientific basis for its selection over alternative monomers in demanding formulation environments [4].

Quantitative Differentiation Evidence for Isobornyl Acrylate (CAS 5888-33-5) Against Key Comparators


Viscosity Advantage: IBOA vs. Isobornyl Methacrylate (IBOMA)

Isobornyl acrylate (IBOA) exhibits a significantly lower monomer viscosity compared to its methacrylate analog, isobornyl methacrylate (IBOMA). This directly impacts the ease of formulation and the maximum achievable solids content in low-VOC systems. IBOA's viscosity is typically 7.5 mPa·s at 25°C, whereas IBOMA's viscosity ranges from 10 to 15 mPa·s under the same conditions [1]. This difference is crucial for formulators aiming to minimize the use of volatile organic solvents or maximize the loading of high-viscosity oligomers while maintaining processability [2].

UV-curable coatings Reactive diluent Formulation viscosity

Glass Transition Temperature (Tg) Superiority: IBOA vs. Flexible Acrylates (2-EHA & LA)

The homopolymer of isobornyl acrylate (IBOA) exhibits a high glass transition temperature (Tg) of ~94-100°C, which is critical for achieving hardness, scratch resistance, and thermal stability in cured films [1][2]. This stands in stark contrast to common flexible monofunctional acrylates used in similar applications. For instance, poly(2-ethylhexyl acrylate) (PEHA) has a Tg of approximately -54°C to -62°C, while poly(lauryl acrylate) (PLA) exhibits a Tg near -23°C [3]. Substituting IBOA with these lower-Tg monomers would result in a significantly softer, less durable coating with reduced heat resistance.

Polymer physics Thermal properties Hard coatings

Stereochemistry-Dependent Thermal Decomposition: IBOA vs. Bornyl Acrylate (BOA)

A foundational study by Grassie et al. (1986) demonstrated that the thermal decomposition of poly(isobornyl acrylate) (PIBOA) and poly(bornyl acrylate) (PBOA) is stereochemically dependent [1]. While the study does not provide a single quantitative difference in onset temperature, it establishes that the exo-isomer (IBOA) and endo-isomer (BOA) degrade via distinct mechanisms and energetics. This means that the polymer's thermal stability profile is fundamentally linked to the monomer's stereochemistry. Substituting IBOA with BOA, even if other bulk properties appear similar, would result in a polymer with a different thermal degradation fingerprint, potentially impacting long-term durability and performance in high-temperature applications.

Thermal stability Polymer degradation Material science

Low Polymerization Shrinkage: A Key Attribute for Dimensional Accuracy

Isobornyl acrylate (IBOA) is recognized for its low volume shrinkage during polymerization, a critical parameter for applications demanding high dimensional accuracy, such as 3D printing resins and precision coatings [1]. While direct comparative data against other monofunctional acrylates under identical conditions is limited in the available literature, IBOA's reported volume shrinkage of 8.24% is notably lower than that of commonly used multifunctional diluents like TMPTA (16.06%) and HDDA (13.33%), and is also lower than the monofunctional cyclohexyl acrylate (CHA, 10.7%) [2]. This low shrinkage contributes to reduced internal stress, improved adhesion to substrates, and better reproduction of fine features in molded or printed parts .

Polymerization shrinkage 3D printing Coatings

Bio-Based Carbon Content: A Sustainable Differentiator

Isobornyl acrylate (IBOA) is derived from pine oil, a renewable resource, and is certified to contain 76% bio-renewable carbon according to ASTM D6866 [1]. This offers a significant sustainability advantage over petroleum-derived monofunctional acrylates like 2-ethylhexyl acrylate (2-EHA) or lauryl acrylate (LA). While both IBOA and isobornyl methacrylate (IBOMA) share this bio-based origin, IBOA's combination of high bio-content with its superior performance profile (lower viscosity, lower shrinkage) makes it a compelling choice for formulators seeking to reduce the carbon footprint of their products without compromising on technical specifications [2].

Sustainability Bio-based monomers Green chemistry

Optimal Application Scenarios for Isobornyl Acrylate (CAS 5888-33-5) Based on Quantitative Differentiation


High-Solids, Low-VOC UV-Curable Coatings

Leverage IBOA's low viscosity (7.5 mPa·s) to formulate high-solids, low-VOC UV-curable coatings [1]. Its superior thinning power compared to IBOMA allows for a higher loading of high-viscosity oligomers, achieving desired application viscosity with minimal solvent use. The resulting coatings benefit from IBOA's high Tg (~94-100°C), imparting excellent hardness and scratch resistance [2][3].

High-Resolution 3D Printing Resins (SLA/DLP)

Utilize IBOA as a key monomer in 3D printing resins where low shrinkage (8.24%) is critical for dimensional accuracy and high Tg ensures part rigidity [4][5]. Compared to 2-EHA or LA, IBOA's low shrinkage minimizes warpage and internal stress during layer-by-layer photopolymerization, enabling the production of precise dental models, engineering prototypes, and microfluidic devices .

Durable Hard Coatings for Plastics and Metals

Formulate protective hard coatings for challenging substrates like untreated polypropylene (PP) or metal, where IBOA's bicyclic bornyl group enhances adhesion and its high homopolymer Tg provides surface hardness and chemical resistance [6]. The stereochemically-defined thermal stability of PIBOA ensures long-term durability, outperforming flexible acrylates that would yield softer, less resilient films [7].

Sustainable, Bio-Based Polymer Formulations

Incorporate IBOA to significantly increase the bio-renewable carbon content of a formulation, achieving 76% bio-based carbon per ASTM D6866 [8]. This is a direct and quantifiable sustainability advantage over petroleum-based alternatives like 2-EHA and LA, enabling the development of eco-labeled products and contributing to green building certifications without compromising the high-performance characteristics of the final material [9].

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